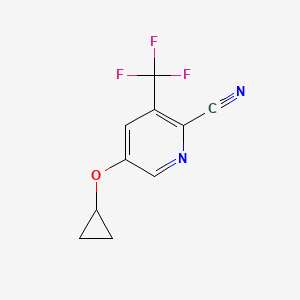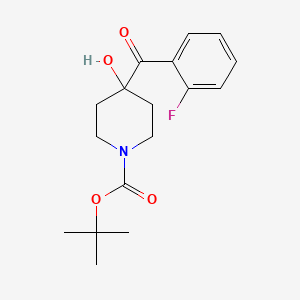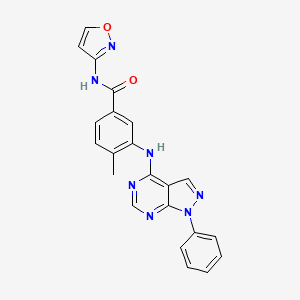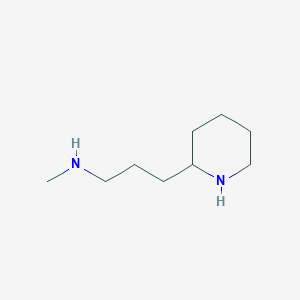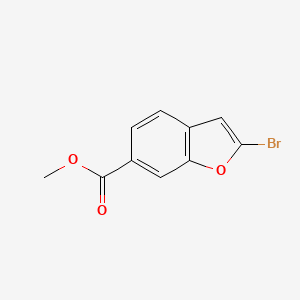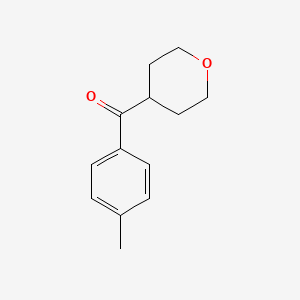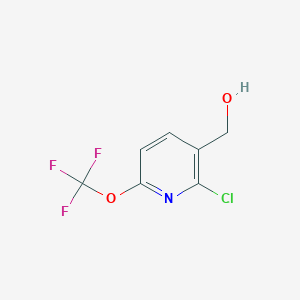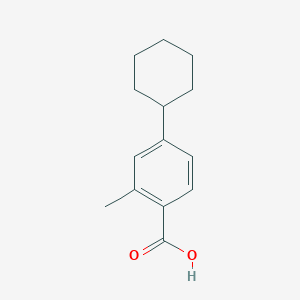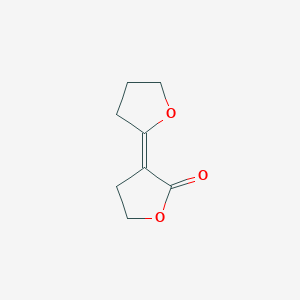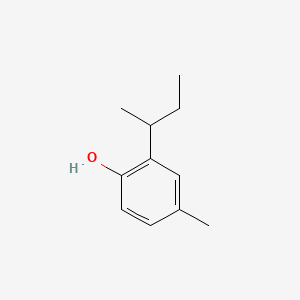
2-sec-Butyl-p-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sec-Butyl-p-cresol: is an organic compound with the molecular formula C11H16O and a molecular weight of 164.2441 g/mol . It is a derivative of cresol, which is an aromatic organic compound. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-sec-Butyl-p-cresol typically involves the alkylation of p-cresol with isobutylene. The reaction is catalyzed by sulfuric acid or other acidic catalysts. The reaction conditions usually involve temperatures ranging from 20°C to 120°C and pressures from 0.05 to 0.5 MPa .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a pressurization method. This involves using aromatic sulfonic acid or sulfuric acid as an alkylation catalyst under low-pressure conditions. The process is simple to operate, easy to control, and results in high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2-sec-Butyl-p-cresol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-sec-Butyl-p-cresol has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Used as an additive in the food industry, UV absorbers, and polymerization inhibitors.
Wirkmechanismus
The mechanism of action of 2-sec-Butyl-p-cresol primarily involves its antioxidant properties. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism is crucial in various applications, including its use as an antioxidant in food and industrial products .
Vergleich Mit ähnlichen Verbindungen
2,6-Di-tert-butyl-p-cresol:
2,6-Di-tert-butylphenol: Used as an oxidation inhibitor in transformer oils.
Uniqueness: 2-sec-Butyl-p-cresol is unique due to its specific structure, which provides distinct antioxidant properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
51528-17-7 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2-butan-2-yl-4-methylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9(3)10-7-8(2)5-6-11(10)12/h5-7,9,12H,4H2,1-3H3 |
InChI-Schlüssel |
ZWZHDBGKMXOIIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=C(C=CC(=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


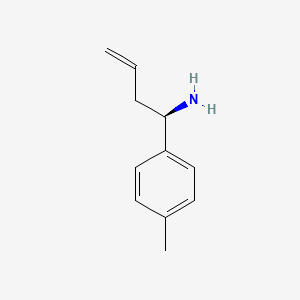
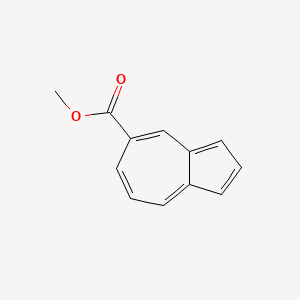
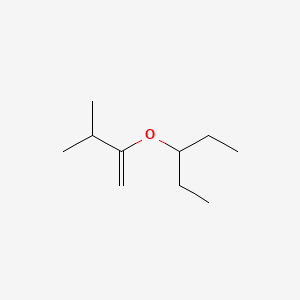
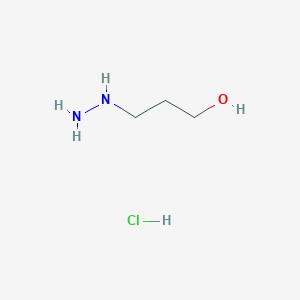
![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)
